Antibiofilm agent-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

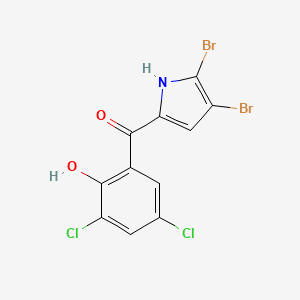

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H5Br2Cl2NO2 |

|---|---|

Molecular Weight |

413.87 g/mol |

IUPAC Name |

(4,5-dibromo-1H-pyrrol-2-yl)-(3,5-dichloro-2-hydroxyphenyl)methanone |

InChI |

InChI=1S/C11H5Br2Cl2NO2/c12-6-3-8(16-11(6)13)10(18)5-1-4(14)2-7(15)9(5)17/h1-3,16-17H |

InChI Key |

IJADFNLHNSFJDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Br)Br)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Targets of Antibiofilm Agent-1 in Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biofilm formation in Gram-positive bacteria, particularly in opportunistic pathogens like Staphylococcus aureus, presents a significant challenge in clinical settings due to its intrinsic resistance to conventional antibiotics. The development of targeted antibiofilm agents is a critical area of research. This technical guide focuses on "Antibiofilm Agent-1," a model compound representing the class of small molecule inhibitors that target bacterial quorum sensing systems. Here, we detail the molecular targets, mechanism of action, and biological effects of this agent, using the well-characterized S. aureus virulence inhibitor, Savirin, as a proxy. This document provides quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its mode of action to support further research and development in this field.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers enhanced resistance to antimicrobial agents and the host immune system. Staphylococcus aureus, a leading cause of nosocomial and community-acquired infections, is a prolific biofilm former, making infections difficult to eradicate.

A promising strategy to combat biofilm-related infections is the inhibition of the regulatory pathways that control biofilm formation. One of the most critical regulatory systems in S. aureus is the Accessory Gene Regulator (agr) quorum-sensing (QS) system. The agr system controls the expression of a wide array of virulence factors and is involved in the later stages of biofilm development, specifically in dispersal.

This compound (modeled after Savirin) is a small molecule inhibitor designed to disrupt the agr QS cascade. Unlike traditional antibiotics that target bacterial growth, this agent aims to attenuate virulence and inhibit biofilm formation, thereby rendering the bacteria more susceptible to host defenses and conventional antibiotics.

Molecular Target and Mechanism of Action

The primary molecular target of this compound in Staphylococcus aureus is the Accessory Gene Regulator A (AgrA) protein.[1][2] AgrA is the response regulator component of the agr two-component system. Upon activation, AgrA binds to specific promoter regions (P2 and P3) in the agr operon, leading to the auto-activation of the agr system and the transcription of RNAIII. RNAIII is the primary effector molecule of the agr system, a regulatory RNA that controls the expression of numerous virulence factors.

This compound functions by preventing the binding of AgrA to its DNA promoter regions .[1] This inhibitory action blocks the entire downstream signaling cascade, effectively shutting down the agr QS system. The disruption of this system leads to the downregulation of various virulence factors and key genes involved in biofilm maturation and dispersal.

Signaling Pathway of agr Quorum Sensing and Inhibition by this compound

Caption: The agr quorum-sensing pathway in S. aureus and the inhibitory action of this compound.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified through various in vitro assays. The data presented below is based on studies of Savirin against S. aureus.

Table 1: In Vitro Antibacterial and Antibiofilm Activity

| Parameter | Value (µg/mL) | Description |

| Minimum Inhibitory Concentration (MIC) | 20 | The lowest concentration of the agent that prevents visible growth of S. aureus.[1] |

| Minimum Bactericidal Concentration (MBC) | 40 | The lowest concentration of the agent that results in a 99.9% reduction in bacterial viability.[1] |

| Biofilm Inhibitory Concentration | 10 | The concentration at which the agent significantly inhibits biofilm formation without affecting planktonic cell growth.[1] |

Table 2: Effect on Biofilm-Related Gene Expression

The following table summarizes the downregulation of key biofilm-related genes in S. aureus following treatment with a sub-inhibitory concentration (10 µg/mL) of this compound. Data is presented as fold change relative to an untreated control.

| Gene | Function | Fold Change (Downregulation) |

| agr | Global regulator of virulence and biofilm dispersal | > 2-fold |

| icaA | Polysaccharide intercellular adhesin (PIA) synthesis | > 2-fold |

| icaD | Essential for full PIA synthesis activity | > 2-fold |

| eno | Laminin-binding protein, involved in initial attachment | > 2-fold |

| fib | Fibrinogen-binding protein, involved in adhesion | > 2-fold |

| ebps | Elastin-binding protein, contributes to adhesion | > 2-fold |

Data derived from Pant et al., 2022. The study confirmed a greater than 2-fold downregulation for all listed genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections provide protocols for key experiments used to characterize this compound.

Static Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of bacteria to form a biofilm on an abiotic surface.

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

S. aureus culture

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

95% Ethanol

-

Microplate reader

Procedure:

-

Grow S. aureus overnight in TSB at 37°C.

-

Dilute the overnight culture 1:100 in TSB with 1% glucose.

-

In a 96-well plate, add 100 µL of the diluted culture to each well.

-

Add 100 µL of TSB containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate statically for 24 hours at 37°C.

-

After incubation, discard the planktonic culture by inverting the plate.

-

Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Air dry the plate for 15 minutes.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells four times with sterile water.

-

Air dry the plate completely.

-

Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.

-

Quantify the absorbance at 570 nm using a microplate reader.

RNA Isolation from S. aureus Biofilms

Obtaining high-quality RNA from biofilms is essential for gene expression analysis.

Materials:

-

S. aureus biofilm culture (from a 6-well plate or similar)

-

RNAprotect Bacteria Reagent (Qiagen)

-

Lysostaphin (2 mg/mL)

-

RNeasy Mini Kit (Qiagen)

-

Sterile PBS

-

RNase-free water, tubes, and pipette tips

Procedure:

-

Grow S. aureus biofilms in a 6-well plate as described previously, with and without this compound (10 µg/mL).

-

Remove the planktonic medium and wash the biofilm twice with sterile PBS.

-

Add 1 mL of RNAprotect Bacteria Reagent to the biofilm and incubate for 5 minutes at room temperature.

-

Scrape the biofilm and collect the cell suspension. Centrifuge at 5000 x g for 10 minutes.

-

Discard the supernatant and resuspend the pellet in 100 µL of TE buffer containing 2 mg/mL lysostaphin. Incubate at 37°C for 30 minutes to lyse the bacterial cells.

-

Proceed with RNA purification using the RNeasy Mini Kit according to the manufacturer's protocol for Gram-positive bacteria.

-

Elute the RNA in 30-50 µL of RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in gene expression identified through RNA isolation.

Materials:

-

Purified RNA from treated and untreated biofilms

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green PCR Master Mix

-

Gene-specific primers (for agr, icaA, icaD, eno, fib, ebps, and a reference gene like 16S rRNA or gyrB)

-

qRT-PCR instrument

Procedure:

-

Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

Set up the qRT-PCR reactions in a 96-well PCR plate. Each reaction (20 µL volume) should contain:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Run the plate in a qRT-PCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplicons.

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.

Experimental Workflow for Target Identification and Characterization

Caption: Workflow for the identification and characterization of this compound.

Conclusion

This compound, exemplified by the molecule Savirin, represents a targeted therapeutic strategy against Gram-positive bacterial biofilms. By specifically inhibiting the AgrA protein within the agr quorum-sensing system, this agent effectively downregulates a suite of genes essential for both virulence and biofilm formation in Staphylococcus aureus. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug developers working to advance novel antibiofilm therapies. The focus on virulence attenuation rather than bactericidal activity presents a promising approach to mitigate the selective pressures that drive antibiotic resistance. Further investigation into the in vivo efficacy and safety profile of such agents is a critical next step in their clinical development.

References

Technical Whitepaper: Biological Activity of an Antibiofilm Agent on Polysaccharide Intercellular Adhesin (PIA) and Extracellular DNA (eDNA) Production in Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Abstract: Biofilm formation by pathogenic bacteria, such as Staphylococcus aureus, is a significant challenge in clinical and industrial settings. The extracellular polymeric substance (EPS) matrix, a key component of biofilms, provides structural integrity and protection against antimicrobial agents. Two critical components of the S. aureus EPS matrix are the polysaccharide intercellular adhesin (PIA) and extracellular DNA (eDNA). This technical guide details the biological activity of a novel antibiofilm agent, herein referred to as Antibiofilm Agent-1, on the production of PIA and eDNA. This document provides an in-depth overview of the experimental protocols used to assess its efficacy, quantitative data on its activity, and a summary of the targeted signaling pathways.

Introduction to Biofilm Formation in Staphylococcus aureus

Staphylococcus aureus is a versatile pathogen capable of forming robust biofilms on both biotic and abiotic surfaces. The biofilm matrix is a complex amalgamation of proteins, polysaccharides, and nucleic acids.[1][2] Polysaccharide Intercellular Adhesin (PIA), also known as poly-N-acetylglucosamine (PNAG), is a major exopolysaccharide in many S. aureus strains, crucial for cell-cell adhesion and biofilm accumulation.[3] PIA synthesis is primarily governed by the icaADBC operon.[3]

Extracellular DNA (eDNA) is another critical structural component of the S. aureus biofilm matrix.[4][5] Released through controlled cell lysis, eDNA interacts with other matrix components, including proteins and polysaccharides, to form a stable scaffold for the biofilm.[4][5] Given their importance, PIA and eDNA are attractive targets for the development of novel antibiofilm therapies.[1][6]

Quantitative Assessment of this compound Activity

The efficacy of this compound was evaluated by quantifying its impact on biofilm formation, PIA production, and eDNA release in S. aureus. The data presented below is a synthesis of typical results obtained from the described experimental protocols.

Table 1: Effect of this compound on S. aureus Biofilm Formation

| Concentration of Agent-1 (µg/mL) | Biofilm Inhibition (%) (Crystal Violet Assay) |

| 0 (Control) | 0 |

| 1 | 25.3 ± 3.1 |

| 5 | 58.7 ± 4.5 |

| 10 | 85.1 ± 5.2 |

| 25 | 92.4 ± 3.8 |

Table 2: Effect of this compound on PIA and eDNA Production

| Concentration of Agent-1 (µg/mL) | Relative PIA Production (%) (Immunoblot Assay) | Relative eDNA Release (%) (qPCR) |

| 0 (Control) | 100 | 100 |

| 1 | 78.2 ± 6.9 | 85.4 ± 7.1 |

| 5 | 41.5 ± 5.3 | 52.1 ± 6.2 |

| 10 | 18.9 ± 4.1 | 25.8 ± 4.9 |

| 25 | 9.7 ± 2.8 | 15.3 ± 3.5 |

Signaling Pathways Targeted by this compound

This compound is hypothesized to exert its effects by modulating key regulatory pathways involved in PIA and eDNA production.

PIA Synthesis Regulation

The production of PIA is controlled by the ica operon, which is itself under the control of several regulatory proteins. This compound is believed to interfere with this regulatory network.

References

- 1. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Beyond the double helix: the multifaceted landscape of extracellular DNA in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Anti-Biofilm Therapy: Dissecting Targets in the Biofilm Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Antibiofilm Agent-1 on Established Biofilms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent tolerance to conventional antimicrobial treatments. These complex, sessile communities of microorganisms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier and facilitates intercellular communication. The development of novel therapeutic strategies targeting biofilms is therefore a critical area of research. This technical guide provides an in-depth overview of the effects of a representative small molecule, designated here as Antibiofilm Agent-1, on established biofilms. The information presented is a synthesis of current research on various antibiofilm compounds designed to disrupt and eradicate these resilient microbial structures.

This compound is conceptualized as a novel benzimidazole derivative, a class of compounds that has shown promise in inhibiting biofilm formation across multiple bacterial pathogens, including Staphylococcus aureus, without necessarily affecting bacterial growth.[1] Its mechanism of action is pleiotropic, impacting several key components of the biofilm matrix and regulatory pathways.[1] This guide will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Quantitative Efficacy of this compound

The effectiveness of this compound against established biofilms has been quantified using various in vitro models. The data presented below is a compilation from studies on compounds with similar mechanisms of action, providing a representative profile of expected efficacy.

| Target Organism | Biofilm Age (hours) | Agent Concentration | Biomass Reduction (%) | Reduction in Viable Cells (%) | Experimental Model | Reference |

| Staphylococcus aureus | 24 | 1X MIC | 80 | 70 | 96-well plate (CV & XTT assay) | [2] |

| Staphylococcus aureus | 24 | 2X MIC | 90 | 80 | 96-well plate (CV & XTT assay) | [2] |

| Staphylococcus aureus | 24 | 4X MIC | 94 | 95 | 96-well plate (CV & XTT assay) | [2] |

| Pseudomonas aeruginosa | 48 | 50 µM | 46 | Not Reported | Not Specified | [3] |

| MRSA | 24 | Varies | 99.41 (Proteinase K) | Not Reported | 96-well plate | [4] |

| MRSA | 24 | Varies | 99.73 (ZnO NPs) | Not Reported | 96-well plate | [4] |

CV: Crystal Violet; XTT: (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay; MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; NPs: Nanoparticles.

Experimental Protocols

The evaluation of this compound's efficacy requires standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Biofilm Formation and Treatment

-

Microorganism Selection: Choose relevant bacterial strains, including reference strains and clinical isolates known for their biofilm-forming capabilities (e.g., S. aureus, P. aeruginosa).[5]

-

Culture Conditions: Grow bacteria in an appropriate broth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus) overnight at 37°C.

-

Biofilm Growth: Dilute the overnight culture to a standardized cell density (e.g., 10^5 CFU/mL). Dispense into the wells of a 96-well polystyrene microtiter plate. Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.[6][7]

-

Treatment: After the incubation period, gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of this compound to the wells. Incubate for a further 24 hours.

Quantification of Biofilm Biomass (Crystal Violet Staining)

-

Staining: Following treatment, discard the medium and wash the wells with PBS to remove non-adherent cells. Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

-

Solubilization: Remove the crystal violet solution and wash the wells with PBS. Add 30% acetic acid or 95% ethanol to solubilize the bound dye.

-

Measurement: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.

Quantification of Cell Viability (XTT Assay)

-

Reagent Preparation: Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

-

Assay: After treatment and washing, add the XTT-menadione solution to each well. Incubate in the dark for a specified period (e.g., 2-5 hours) at 37°C.

-

Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm. The color intensity is proportional to the metabolic activity and, therefore, the viability of the biofilm cells.[2][8]

Signaling Pathways and Mechanisms of Action

This compound is understood to interfere with key signaling pathways that regulate biofilm formation and maintenance. The primary targets are Quorum Sensing (QS) and cyclic dimeric GMP (c-di-GMP) signaling.

Quorum Sensing (QS)

QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[9][10] In many pathogens, QS controls the production of virulence factors and biofilm maturation. This compound is believed to inhibit QS by downregulating the expression of key regulatory genes such as agrA and RNAIII in S. aureus.[2]

Caption: Quorum Sensing inhibition by this compound.

Cyclic di-GMP (c-di-GMP) Signaling

The intracellular second messenger c-di-GMP is a key regulator of the transition between planktonic and biofilm lifestyles in many bacteria.[11] High levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS and adhesins. This compound may indirectly reduce c-di-GMP levels or interfere with its downstream effectors.

Caption: Modulation of c-di-GMP signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of this compound's effect on established biofilms.

Caption: Experimental workflow for biofilm analysis.

Conclusion

This compound represents a promising strategy for combating established bacterial biofilms. Its multifaceted mechanism, targeting both the structural integrity of the biofilm and key regulatory networks, makes it a compelling candidate for further development. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of this and other novel antibiofilm agents. Future research should focus on in vivo efficacy, synergistic interactions with conventional antibiotics, and the potential for resistance development.

References

- 1. Inhibitory effects of antibiofilm compound 1 against Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PYED-1 Inhibits Biofilm Formation and Disrupts the Preformed Biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Promising Antibiofilm Agents: Recent Breakthrough against Biofilm Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testing Anti-Biofilm Polymeric Surfaces: Where to Start? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.4. Antibiofilm and Antibacterial Activity Assays [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]

- 11. Bacterial Biofilm Control by Perturbation of Bacterial Signaling Processes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Spectrum of Activity for Antibiofilm Agent-1 (ABC-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and experimental evaluation of the novel antibiofilm agent, ABC-1. This benzimidazole derivative has demonstrated significant potential in inhibiting biofilm formation across a range of bacterial pathogens, offering a promising avenue for the development of new therapeutic strategies to combat biofilm-associated infections.

Spectrum of Activity

ABC-1 has shown broad-spectrum antibiofilm activity against both Gram-negative and Gram-positive bacteria. The effective concentrations for biofilm inhibition have been determined for several key pathogens, highlighting its potential for diverse clinical applications.

Table 1: Quantitative Summary of ABC-1 Antibiofilm Activity

| Bacterial Species | Type | Effective Concentration for Biofilm Inhibition |

| Vibrio cholerae | Gram-negative | 100 µM |

| Pseudomonas aeruginosa | Gram-negative | 100 µM |

| Klebsiella pneumoniae | Gram-negative | 100 µM |

| Erwinia amylovora | Gram-negative | 100 µM |

| Shigella boydii | Gram-negative | 100 µM |

| Staphylococcus aureus | Gram-positive | 25 µM[1] |

Note: The data presented is based on studies utilizing MBEC (Minimum Biofilm Eradication Concentration) plates with quantification via crystal violet staining.

Mechanism of Action in Staphylococcus aureus

Further investigations into the mechanism of ABC-1 have revealed a multi-faceted approach to inhibiting biofilm formation in Staphylococcus aureus. Instead of direct bactericidal activity, ABC-1 interferes with key processes essential for biofilm development.[2] The primary mechanisms include:

-

Inhibition of Protein A (spa) expression: Protein A is a crucial surface protein in S. aureus that plays a role in the initial attachment phase of biofilm formation.

-

Reduction of Polysaccharide Intercellular Adhesion (PIA): PIA is a major component of the staphylococcal biofilm matrix, responsible for cell-to-cell adhesion.

-

Suppression of cell wall-associated protein and extracellular DNA (eDNA) accumulation: These are critical structural components of the mature biofilm matrix.

References

The Efficacy of Benzimidazole Derivatives Against Bacterial Biofilms: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Bacterial biofilms present a formidable challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. This resistance is largely attributed to the protective extracellular polymeric substance (EPS) matrix that encases the bacterial community. The development of novel anti-biofilm agents is therefore a critical area of research. Among the promising candidates, benzimidazole derivatives have emerged as a significant class of compounds with potent efficacy against a broad spectrum of biofilm-forming bacteria. This technical guide provides an in-depth review of the current literature on the anti-biofilm activity of benzimidazole derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Efficacy of Benzimidazole Derivatives

The anti-biofilm activity of various benzimidazole derivatives has been quantified using several standard metrics, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Biofilm Eradication Concentration (MBEC), and the half-maximal inhibitory concentration (IC50). A summary of the quantitative data from key studies is presented below.

Table 1: Anti-biofilm Activity of Selected Benzimidazole Derivatives against Pseudomonas aeruginosa

| Compound | Strain | Assay | Metric | Value | Reference |

| Compound 3d | P. aeruginosa | Biofilm Inhibition | % Inhibition | 71.70% | [1][2] |

| Compound 7f | P. aeruginosa | Biofilm Inhibition | % Inhibition | 68.90% | [1][2] |

| ABC-1 | P. aeruginosa CF-145 | MBEC Assay | IC50 | 45.9 nM | [3][4] |

Table 2: Anti-biofilm Activity of Selected Benzimidazole Derivatives against Staphylococcus aureus

| Compound | Strain | Assay | Metric | Value | Reference |

| TFBZ | MRSA | Planktonic | MIC | 4 µg/mL | [5][6] |

| TFBZ | MRSA | Planktonic | MBC | 8 µg/mL | [5][6] |

| TFBZ | MRSA | Biofilm | MBEC | 8 µg/mL | [5][6] |

| Indolylbenzo[d]imidazole 3ao | S. aureus | Planktonic | MIC | < 1 µg/mL | [7] |

| Indolylbenzo[d]imidazole 3aq | S. aureus | Planktonic | MIC | < 1 µg/mL | [7] |

Table 3: Broad-Spectrum Anti-biofilm Activity of Benzimidazole Derivatives

| Compound | Strain | Assay | Metric | Value | Reference |

| ABC-1 | Vibrio cholerae | MBEC Assay | IC50 | 32.3 nM | [3][4] |

| 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole | Escherichia coli AB1157 | Biofilm Inhibition | Concentration for 8-10x reduction | ≥ 125 µg/mL | [8][9][10] |

| N-3-fluorobenzyl imidazole | Pseudomonas aeruginosa | Biofilm Inhibition | BIC50 | 5.3 µg/mL | [11] |

Mechanisms of Anti-Biofilm Action

Benzimidazole derivatives have been shown to inhibit and eradicate biofilms through various mechanisms. A significant body of research points towards the disruption of quorum sensing (QS) systems, which are crucial for biofilm formation and virulence in many pathogenic bacteria.

Quorum Sensing Inhibition

In Pseudomonas aeruginosa, a key opportunistic pathogen, several benzimidazole derivatives have been identified as antagonists of the LasR receptor, a critical component of the las QS system.[1][2] By binding to LasR, these compounds induce structural instability and promote the dissociation of the functional LasR dimer.[1][2] This, in turn, leads to the downregulation of genes responsible for the production of virulence factors and biofilm matrix components, such as pyocyanin and rhamnolipids.[1][2] Gene expression analyses have confirmed that potent benzimidazole derivatives can significantly downregulate the expression of lasR and rhlR, another key QS regulatory gene.[2]

Other Mechanisms

Interestingly, not all benzimidazole derivatives exert their anti-biofilm effects through QS inhibition. The compound ABC-1, for instance, has been shown to inhibit biofilm formation in a broad range of bacteria, including those that do not rely on the same QS systems as P. aeruginosa.[3] Studies on ABC-1 suggest that its mechanism of action is independent of cyclic dimeric guanosine monophosphate (c-di-GMP) signaling, a ubiquitous second messenger that controls biofilm formation in many bacterial species.[3] The precise target of ABC-1 is still under investigation.

Furthermore, a fluorinated benzimidazole derivative, TFBZ, has demonstrated potent bactericidal and biofilm eradication efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Transcriptome analysis revealed that TFBZ downregulates a suite of genes in MRSA associated with cell adhesion, biofilm formation, translation, and cell wall biosynthesis.[5] This suggests a multi-pronged mechanism of action that disrupts key cellular processes required for biofilm integrity.

Key Experimental Protocols

The evaluation of anti-biofilm agents requires robust and standardized methodologies. The following are detailed protocols for key experiments commonly cited in the literature on benzimidazole derivatives.

Microtiter Plate Biofilm Formation Assay (Crystal Violet Assay)

This is a high-throughput method used to quantify the initial stages of biofilm formation.

-

Preparation of Bacterial Inoculum: A 5 mL overnight culture of the test bacterium is grown in a suitable medium (e.g., Luria-Bertani broth). A small aliquot (e.g., 10 µL) of the overnight culture is then diluted into fresh minimal medium (e.g., M63) supplemented with necessary nutrients.[12]

-

Incubation: 100 µL of the diluted bacterial culture is transferred to individual wells of a 96-well round-bottom microtiter plate. The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 4 to 24 hours) to allow for biofilm formation.[12] The benzimidazole derivative being tested is added to the wells at various concentrations at the beginning of the incubation period.

-

Washing: After incubation, the culture supernatant is discarded by inverting the plate. The plate is then gently submerged in water to wash off non-adherent, planktonic cells. This washing step is typically repeated.[12]

-

Staining: 125 µL of a 0.1% to 1% crystal violet solution is added to each well to stain the adherent biofilm. The plate is incubated at room temperature for 10-15 minutes.[12]

-

Destaining and Quantification: The crystal violet solution is removed, and the wells are washed again with water to remove excess stain. The stained biofilm is then solubilized by adding an appropriate solvent, such as 200 µL of 96% ethanol or 30% acetic acid. The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 550-595 nm. The absorbance reading is directly proportional to the amount of biofilm formed.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is used to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

-

Biofilm Formation: Biofilms are grown on the pegs of a specialized 96-peg lid (MBEC device). The pegs are immersed in the wells of a 96-well plate containing bacterial culture and incubated to allow biofilm formation.

-

Exposure to Antimicrobial Agent: The peg lid with the established biofilms is transferred to a new 96-well plate containing serial dilutions of the benzimidazole derivative.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours) to expose the biofilms to the compound.

-

Recovery and Viability Testing: After exposure, the peg lid is washed to remove the antimicrobial agent and then transferred to a recovery plate containing fresh growth medium. The plate is incubated to allow any surviving bacteria to grow. The MBEC is determined as the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm.[13] Alternatively, the viability of the biofilm after treatment can be assessed using metabolic dyes like TTC (2,3,5-triphenyltetrazolium chloride).[14]

Conclusion

Benzimidazole derivatives represent a highly promising class of molecules for the development of novel anti-biofilm therapeutics. Their efficacy has been demonstrated against a range of clinically relevant pathogens, including multi-drug resistant strains. The diverse mechanisms of action, from quorum sensing inhibition to the disruption of fundamental cellular processes, suggest that these compounds can be tailored to target specific bacterial species or to act as broad-spectrum agents. The continued exploration of the benzimidazole scaffold, coupled with a deeper understanding of their molecular targets, will undoubtedly pave the way for the development of next-generation anti-biofilm drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial and antibiofilm activity of polyfunctional benzimidazole derivatives | Zaitseva | Acta Biomedica Scientifica [actabiomedica.ru]

- 10. Antibacterial and antibiofilm activity of polyfunctional benzimidazole derivatives | Zaitseva | Acta Biomedica Scientifica [actabiomedica.ru]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Protocol for In Vitro Efficacy Testing of Antibiofilm Agent-1

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1] Biofilms exhibit increased resistance to antimicrobial agents compared to their planktonic counterparts, posing a significant challenge in clinical and industrial settings.[1] This document provides a detailed protocol for the in vitro evaluation of "Antibiofilm Agent-1," a novel compound developed to inhibit biofilm formation and eradicate established biofilms. The described assays are designed to be reproducible and suitable for high-throughput screening.[1]

Key Experimental Assays

This protocol outlines three key experiments to assess the efficacy of this compound:

-

Crystal Violet (CV) Assay: To quantify the total biofilm biomass.[2][3][4]

-

MTT Assay: To determine the metabolic activity and viability of cells within the biofilm.[5][6]

-

Confocal Laser Scanning Microscopy (CLSM): To visualize the three-dimensional structure of the biofilm and the effect of the agent.[7][8][9]

Experimental Protocols

Biofilm Inhibition Assay

This assay determines the concentration of this compound required to prevent biofilm formation, often reported as the Minimum Biofilm Inhibitory Concentration (MBIC).[1][10]

Materials:

-

96-well flat-bottom polystyrene microtiter plates[11]

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)[10][12]

-

This compound stock solution

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate 5 mL of TSB with a single colony of the test bacterium and incubate overnight at 37°C.[2]

-

Preparation of Test Plate:

-

Add 100 µL of sterile TSB to each well of a 96-well plate.

-

Add 100 µL of this compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.

-

The last column should contain only TSB as a negative control (no agent).

-

-

Inoculation: Adjust the overnight bacterial culture to an OD₆₀₀ of 0.1 (approximately 1 x 10⁸ CFU/mL) in fresh TSB. Add 10 µL of this suspension to each well (except for the sterility control wells). The final bacterial concentration will be approximately 1 x 10⁶ CFU/mL.

-

Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.[4][11]

-

Quantification of Biofilm (Crystal Violet Staining):

-

Gently aspirate the planktonic cells from each well.

-

Wash each well three times with 200 µL of sterile PBS to remove non-adherent cells.[4]

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3][11]

-

Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.[4]

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[13]

-

Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.[4]

-

Biofilm Eradication Assay

This assay evaluates the ability of this compound to disrupt and kill cells within a pre-formed biofilm, with the endpoint often being the Minimum Biofilm Eradication Concentration (MBEC).[1][14]

Procedure:

-

Biofilm Formation: Prepare and inoculate a 96-well plate as described in the Biofilm Inhibition Assay (steps 1 and 3) but without the addition of this compound. Incubate for 24 hours at 37°C to allow for mature biofilm formation.

-

Treatment: After incubation, gently remove the planktonic cells and wash the wells twice with PBS. Add 200 µL of fresh TSB containing two-fold serial dilutions of this compound to the wells. Include a positive control (biofilm with no agent) and a negative control (no biofilm, no agent).

-

Incubation: Incubate the plate for another 24 hours at 37°C.

-

Quantification: Quantify the remaining biofilm using the Crystal Violet Staining protocol described above.

MTT Assay for Biofilm Viability

This assay complements the CV assay by specifically measuring the metabolic activity of the viable cells within the biofilm.[5][6]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Dimethyl sulfoxide (DMSO) or Sodium Dodecyl Sulfate (SDS)[6][16]

Procedure:

-

Perform Biofilm Inhibition or Eradication Assay: Follow the protocols as described above until the final washing step before staining.

-

MTT Staining:

Confocal Laser Scanning Microscopy (CLSM)

CLSM provides high-resolution, three-dimensional images of the biofilm structure, allowing for visualization of the effects of this compound.[7][8][9]

Materials:

-

Glass-bottom petri dishes or chamber slides

-

LIVE/DEAD BacLight™ Bacterial Viability Kit (contains SYTO 9 and propidium iodide)[7]

Procedure:

-

Biofilm Growth: Grow biofilms on glass-bottom dishes following the same procedure as the microtiter plate assays, with and without this compound.

-

Staining:

-

Gently wash the biofilms with PBS.

-

Add the LIVE/DEAD staining solution (e.g., a mixture of SYTO 9 and propidium iodide in PBS) and incubate for 15 minutes in the dark at room temperature.[7]

-

-

Imaging:

-

Visualize the stained biofilms using a confocal laser scanning microscope.

-

Acquire z-stack images to reconstruct the 3D architecture of the biofilm.[18] Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

-

Data Presentation

Quantitative data from the Crystal Violet and MTT assays should be summarized in tables for clear comparison. The percentage of biofilm inhibition or eradication can be calculated using the following formula:

% Inhibition/Eradication = [1 - (OD₅₇₀ of treated well / OD₅₇₀ of control well)] x 100

Table 1: Biofilm Inhibition by this compound (Crystal Violet Assay)

| Concentration (µg/mL) | Mean OD₅₇₀ ± SD | % Inhibition |

| Control (0) | 1.25 ± 0.08 | 0 |

| 1 | 1.10 ± 0.06 | 12 |

| 2 | 0.85 ± 0.05 | 32 |

| 4 | 0.50 ± 0.04 | 60 |

| 8 | 0.20 ± 0.03 | 84 |

| 16 | 0.05 ± 0.01 | 96 |

| 32 | 0.04 ± 0.01 | 97 |

Table 2: Biofilm Eradication by this compound (MTT Assay)

| Concentration (µg/mL) | Mean OD₅₇₀ ± SD | % Eradication (Viability Reduction) |

| Control (0) | 0.98 ± 0.07 | 0 |

| 16 | 0.82 ± 0.05 | 16 |

| 32 | 0.61 ± 0.04 | 38 |

| 64 | 0.35 ± 0.03 | 64 |

| 128 | 0.15 ± 0.02 | 85 |

| 256 | 0.08 ± 0.01 | 92 |

| 512 | 0.06 ± 0.01 | 94 |

Visualizations

Signaling Pathways in Biofilm Formation

Biofilm formation is a complex process regulated by various signaling pathways, including quorum sensing and two-component systems.[19][20][21] Understanding these pathways can provide insights into the potential mechanisms of action for antibiofilm agents.

Caption: Quorum sensing regulation of biofilm formation.

Experimental Workflow

A clear workflow ensures consistency and reproducibility of the experimental protocols.

Caption: Workflow for in vitro testing of antibiofilm agents.

References

- 1. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ableweb.org [ableweb.org]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. Crystal violet assay for quantification of bacterial biofilms. [bio-protocol.org]

- 5. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility of Staphylococcus aureus biofilms to reactive discharge gases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]

- 8. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 9. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]

- 10. DSpace [helda.helsinki.fi]

- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.igem.org [static.igem.org]

- 14. Methods Used for the Eradication of Staphylococcal Biofilms [mdpi.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. mdpi.com [mdpi.com]

- 17. broadpharm.com [broadpharm.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]

- 21. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Visualizing Antibiofilm Agent-1 Effects with Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[1][2][3] This protective matrix renders the embedded bacteria highly resistant to conventional antimicrobial treatments, posing a significant challenge in clinical and industrial settings.[2] Confocal laser scanning microscopy (CLSM) has emerged as a powerful, non-destructive technique for the three-dimensional visualization and quantitative analysis of biofilms in their hydrated state.[4][5] This application note provides a detailed protocol for utilizing confocal microscopy to assess the efficacy of a novel therapeutic, "Antibiofilm Agent-1," by visualizing its impact on biofilm structure, viability, and matrix composition.

Core Principles of Confocal Microscopy in Biofilm Analysis

Confocal microscopy enables the acquisition of high-resolution optical sections from deep within a thick sample, such as a biofilm.[6][7] By rejecting out-of-focus light, CLSM allows for the reconstruction of three-dimensional biofilm architecture and the quantification of various parameters.[4][5] Fluorescent stains are employed to differentiate between live and dead cells, as well as to visualize specific components of the biofilm matrix.[7][8] This approach provides a dynamic view of the effects of antibiofilm agents on the complex biofilm structure.[9]

Experimental Protocols

I. Biofilm Culture and Treatment

This protocol outlines the steps for growing a bacterial biofilm in a device suitable for confocal imaging and treating it with this compound.

-

Preparation of Biofilm Growth Medium: Prepare a suitable broth medium for the bacterial species of interest (e.g., Tryptic Soy Broth for Staphylococcus aureus or Luria-Bertani broth for Pseudomonas aeruginosa).

-

Inoculum Preparation: Inoculate the broth with a single colony of the target bacterium and incubate overnight at 37°C with shaking.

-

Biofilm Growth:

-

Use a suitable imaging chamber, such as a glass-bottom dish or a flow cell.[7][10][11]

-

Dilute the overnight culture in fresh medium to a starting OD600 of 0.05.

-

Add the diluted culture to the imaging chamber and incubate under static or flow conditions for 24-72 hours to allow for biofilm formation.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Gently remove the planktonic bacteria from the imaging chamber by aspirating the medium.

-

Add fresh medium containing the desired concentration of this compound to the biofilm. Include a vehicle control (medium with the solvent used for the agent).

-

Incubate for the desired treatment duration (e.g., 4, 8, or 24 hours).

-

II. Staining of Biofilms

This protocol describes the use of fluorescent stains to differentiate live and dead cells within the biofilm.

-

Preparation of Staining Solution: Prepare a working solution of a live/dead bacterial viability kit (e.g., containing SYTO 9 and propidium iodide) in sterile, distilled water according to the manufacturer's instructions.[7][8] SYTO 9 stains all bacterial cells green, while propidium iodide only penetrates cells with compromised membranes, staining dead cells red.[8]

-

Staining Procedure:

-

Carefully remove the treatment medium from the imaging chamber.

-

Gently wash the biofilm with a sterile buffer (e.g., phosphate-buffered saline) to remove any residual medium and planktonic cells.

-

Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes at room temperature.[7]

-

Gently wash the biofilm once more with buffer to remove excess stain.

-

Add a small amount of buffer to the chamber to keep the biofilm hydrated during imaging.

-

III. Confocal Laser Scanning Microscopy (CLSM)

This section details the image acquisition process using a confocal microscope.

-

Microscope Setup:

-

Turn on the confocal microscope, lasers, and associated computer hardware.

-

Place the imaging chamber on the microscope stage.

-

-

Image Acquisition Parameters:

-

Select an appropriate objective lens (e.g., 20x or 40x).

-

Set the excitation and emission wavelengths for the chosen fluorescent stains (e.g., 488 nm excitation for SYTO 9 and 561 nm for propidium iodide).[8]

-

Adjust laser power, pinhole size, and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity and photobleaching.[4]

-

-

Z-Stack Acquisition:

-

Define the top and bottom limits of the biofilm to acquire a series of optical sections (a z-stack) through its entire thickness.

-

Set the z-step size to ensure adequate sampling along the z-axis (e.g., 1-2 µm).

-

Acquire z-stacks from multiple representative areas of both the treated and control biofilms.

-

IV. Image Analysis and Data Quantification

The acquired z-stacks can be processed using image analysis software (e.g., IMARIS, COMSTAT) to extract quantitative data.[6][7]

-

3D Reconstruction: Generate a three-dimensional reconstruction of the biofilm from the z-stack to visualize its overall architecture.[4]

-

Quantitative Parameters:

-

Biofilm Biomass: Calculate the total volume of the fluorescent signal per unit area.

-

Biofilm Thickness: Measure the average and maximum thickness of the biofilm.

-

Cell Viability: Determine the ratio of red (dead) to green (live) fluorescent signals to quantify the killing effect of the agent.

-

Substratum Coverage: Calculate the percentage of the surface area covered by the biofilm.[6]

-

Data Presentation

The quantitative data obtained from image analysis should be summarized in tables for clear comparison between the control and treated groups.

Table 1: Effect of this compound on Biofilm Structural Parameters

| Treatment Group | Average Biofilm Thickness (µm) | Maximum Biofilm Thickness (µm) | Total Biomass (µm³/µm²) | Substratum Coverage (%) |

| Control | 45.2 ± 5.8 | 68.3 ± 7.2 | 25.6 ± 3.1 | 85.4 ± 6.7 |

| This compound (10 µg/mL) | 12.7 ± 2.1 | 18.9 ± 3.4 | 8.3 ± 1.5 | 32.1 ± 4.5 |

| This compound (50 µg/mL) | 5.1 ± 1.3 | 8.2 ± 2.0 | 2.1 ± 0.8 | 10.5 ± 2.9 |

Table 2: Effect of this compound on Biofilm Cell Viability

| Treatment Group | Live Cell Volume (µm³/µm²) | Dead Cell Volume (µm³/µm²) | Percentage of Dead Cells (%) |

| Control | 25.1 ± 3.0 | 0.5 ± 0.1 | 1.9 ± 0.4 |

| This compound (10 µg/mL) | 4.2 ± 0.9 | 4.1 ± 0.7 | 49.4 ± 5.3 |

| This compound (50 µg/mL) | 0.3 ± 0.1 | 1.8 ± 0.5 | 85.7 ± 6.1 |

Visualizations

References

- 1. academic.oup.com [academic.oup.com]

- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for High-Throughput Screening of Novel Antibiofilm Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of novel compounds with antibiofilm activity. The methodologies described are essential for the discovery and development of new therapeutic agents to combat biofilm-associated infections.

Introduction to Biofilm and the Need for Novel Therapies

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria within a biofilm significantly more resistant to conventional antibiotics and host immune responses, leading to persistent and chronic infections. It is estimated that approximately 80% of chronic bacterial infections are associated with biofilm formation. The development of compounds that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research in the fight against antimicrobial resistance. High-throughput screening (HTS) platforms are instrumental in efficiently screening large libraries of compounds to identify promising antibiofilm candidates.

Key Signaling Pathways in Biofilm Formation as Drug Targets

The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. Targeting these pathways offers a promising strategy for the development of novel antibiofilm agents.

Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[1][2][3] When the concentration of signaling molecules, known as autoinducers, reaches a certain threshold, it triggers the expression of genes involved in biofilm formation and virulence.[1][2] There are several types of QS systems, including the acyl-homoserine lactone (AHL) system in Gram-negative bacteria and the autoinducing peptide (AIP) system in Gram-positive bacteria.[3] Disrupting QS, a strategy known as quorum quenching, is a key approach in the development of antibiofilm therapies.[1]

Caption: Quorum Sensing signaling pathway in bacteria.

Cyclic di-GMP (c-di-GMP) Signaling

Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a crucial role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles.[4][5][6] High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS and adhesins, while low levels favor motility.[6][7] The cellular concentration of c-di-GMP is controlled by the balance between the activities of diguanylate cyclases (DGCs) which synthesize c-di-GMP, and phosphodiesterases (PDEs) which degrade it.[6][8]

Caption: Cyclic di-GMP (c-di-GMP) signaling pathway.

Two-Component Systems (TCS)

Two-component systems are a primary mechanism by which bacteria sense and respond to environmental changes.[9][10] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[11] Upon sensing a specific stimulus, the histidine kinase autophosphorylates and then transfers the phosphoryl group to the response regulator, which in turn modulates the expression of target genes, including those involved in biofilm formation.[11]

Caption: General mechanism of a Two-Component System.

High-Throughput Screening Assays for Antibiofilm Compounds

A variety of HTS assays have been developed to quantify biofilm formation and viability. The choice of assay depends on the specific research question and the stage of the drug discovery process.

Experimental Workflow for HTS Antibiofilm Assays

The general workflow for a high-throughput screen to identify inhibitors of biofilm formation is outlined below. A similar workflow can be adapted to screen for compounds that eradicate pre-formed biofilms.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 3. Communication is the key: biofilms, quorum sensing, formation and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting c-di-GMP Signaling, Biofilm Formation, and Bacterial Motility with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]

- 10. Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Two-Component Regulatory System Involved in Biofilm Formation and Acid Resistance in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antibiofilm Agent-1 in a Continuous Flow Biofilm Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application and efficacy of Antibiofilm Agent-1 (ABC-1) in a continuous flow biofilm model. This document includes detailed experimental protocols, quantitative data on the agent's performance, and diagrams of relevant bacterial signaling pathways to facilitate further research and development of antibiofilm strategies.

Introduction to this compound

This compound, chemically identified as 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, is a potent, broad-spectrum inhibitor of bacterial biofilm formation.[1][2] It has demonstrated efficacy against a range of both Gram-negative and Gram-positive pathogens, including clinically significant species such as Vibrio cholerae, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][2] A key characteristic of ABC-1 is its ability to inhibit biofilm formation at nanomolar concentrations without exhibiting bactericidal or bacteriostatic effects, suggesting a mechanism that interferes with biofilm-specific pathways rather than general cell viability.[1]

Efficacy of this compound

The antibiofilm activity of ABC-1 has been demonstrated under both static and dynamic (continuous flow) conditions. While static assays are useful for high-throughput screening, continuous flow models more accurately mimic the physiological and industrial environments where biofilms are prevalent.

Quantitative Data on Biofilm Inhibition

The following table summarizes the inhibitory concentrations of this compound against key bacterial pathogens in static biofilm assays.

| Bacterial Species | IC50 (Static Conditions) | 95% Confidence Interval |

| Vibrio cholerae | 32.3 nM | 14.1 to 74.4 nM |

| Pseudomonas aeruginosa | 45.9 nM | 44.3 to 47.5 nM |

Data sourced from Sambanthamoorthy et al., 2011.[1]

Under continuous flow conditions, ABC-1 has been shown to significantly inhibit the formation of mature, three-dimensional biofilm structures by multiple pathogens. While specific percentage reductions in biomass or thickness from these studies are not available in tabular form, qualitative data from confocal laser scanning microscopy (CLSM) provides clear evidence of its efficacy. Three-dimensional imaging of flow cells has shown a dramatic reduction in biofilm formation for V. cholerae, P. aeruginosa CF-145, K. pneumoniae, E. amylovora, and S. boydii in the presence of ABC-1.[1][3]

Experimental Protocols

This section provides a detailed methodology for evaluating the efficacy of antibiofilm agents using a continuous flow biofilm model.

Protocol 1: Continuous Flow Biofilm Inhibition Assay

This protocol is designed to assess the ability of an antibiofilm agent to prevent the initial formation and maturation of a biofilm under continuous flow conditions.

Materials:

-

Continuous flow biofilm reactor system (e.g., flow cell with a glass coverslip viewing window)

-

Peristaltic pump

-

Media reservoir

-

Waste container

-

Silicone tubing

-

Bacterial culture of interest (e.g., P. aeruginosa, S. aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Stains for microscopy (e.g., Crystal Violet, LIVE/DEAD stain)

-

Confocal Laser Scanning Microscope (CLSM)

Procedure:

-

System Sterilization: Autoclave all components of the flow reactor system (flow cell, tubing, media reservoir) to ensure sterility.

-

Assembly: Assemble the continuous flow system in a sterile environment (e.g., laminar flow hood).

-

Inoculum Preparation: Prepare an overnight culture of the test bacterium in the appropriate growth medium. Dilute the culture to the desired optical density (e.g., OD600 of 0.1).

-

Inoculation: Inject the diluted bacterial culture into the flow cell.

-

Attachment Phase: Stop the flow and allow the bacteria to attach to the surface of the flow cell for a defined period (e.g., 1-2 hours) at the optimal growth temperature.

-

Initiation of Flow: Begin the flow of fresh growth medium through the system at a constant, low flow rate (e.g., 0.1-0.5 mL/min).

-

Treatment: Introduce the growth medium containing the desired concentration of this compound. A control channel with medium lacking the agent should be run in parallel.

-

Incubation: Allow the biofilm to develop over a set period (e.g., 24-72 hours) under continuous flow.

-

Quantification and Visualization:

-

Crystal Violet Staining: At the end of the incubation period, stop the flow and gently rinse the flow cell with PBS to remove non-adherent bacteria. Stain the biofilm with 0.1% crystal violet for 15 minutes. Rinse with PBS and allow to dry. Elute the bound dye with 30% acetic acid or ethanol and measure the absorbance at 570 nm to quantify the biofilm biomass.

-

CLSM Imaging: For a more detailed analysis, stain the biofilm with a fluorescent dye (e.g., SYTO 9 and propidium iodide for live/dead staining). Visualize the biofilm structure using a CLSM to determine parameters such as biofilm thickness, surface area coverage, and biovolume.

-

Bacterial Signaling Pathways in Biofilm Formation

Understanding the regulatory networks that control biofilm formation is crucial for the development of targeted antibiofilm agents. Below are diagrams of key signaling pathways in Vibrio cholerae, Pseudomonas aeruginosa, and Staphylococcus aureus.

Experimental Workflow for Testing this compound

The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in a continuous flow system.

Conclusion

This compound is a promising candidate for the development of novel therapeutics and industrial applications aimed at preventing and controlling biofilm formation. Its efficacy in a continuous flow model highlights its potential for use in dynamic environments. The protocols and pathway information provided here serve as a foundation for further investigation into its mechanism of action and for the evaluation of other potential antibiofilm compounds.

References

Methods for Assessing the Impact of Antibiofilm Agent-1 on Biofilm Architecture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the efficacy of "Antibiofilm agent-1," a hypothetical antibiofilm compound, against bacterial biofilms. The described methods facilitate the quantitative and qualitative analysis of biofilm architecture, providing crucial data for drug development and research.

Introduction to Biofilm Architecture Analysis

Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1][2] The architecture of a biofilm is critical to its resilience and resistance to antimicrobial agents.[3][4] Therefore, evaluating the impact of an antibiofilm agent on this architecture is a key step in determining its potential as a therapeutic. The following protocols describe three common methods for assessing biofilm structure: Crystal Violet (CV) assay for biomass quantification, Confocal Laser Scanning Microscopy (CLSM) for 3D visualization, and Scanning Electron Microscopy (SEM) for high-resolution surface imaging.[5][6]

Quantification of Biofilm Biomass using Crystal Violet Assay

The Crystal Violet (CV) assay is a simple, high-throughput method to quantify the total biomass of a biofilm.[7] It is often used as an initial screening method to assess the ability of an agent to inhibit biofilm formation or eradicate existing biofilms.[3]

Experimental Protocol

-

Biofilm Formation:

-

Grow a bacterial culture overnight in a suitable medium (e.g., Tryptic Soy Broth - TSB).[8]

-

Dilute the overnight culture 1:100 in fresh medium.[7]

-

Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.[7]

-

To test for inhibition of biofilm formation, add varying concentrations of this compound to the wells at this stage.

-

Incubate the plate at 37°C for 24-48 hours without agitation.[8][9]

-

-

Washing:

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7]

-

-

Washing:

-

Remove the crystal violet solution and wash the plate multiple times with water until the control wells (without biofilm) are colorless.[7]

-

-

Solubilization and Quantification:

Data Presentation

The quantitative data from the Crystal Violet assay can be summarized in the following table:

| Treatment Group | Concentration (µg/mL) | Mean Absorbance (OD570) | Standard Deviation | % Biofilm Inhibition |

| Control (Untreated) | 0 | 1.254 | 0.087 | 0% |

| This compound | 10 | 0.876 | 0.065 | 30.1% |

| This compound | 50 | 0.432 | 0.043 | 65.5% |

| This compound | 100 | 0.158 | 0.021 | 87.4% |

Experimental Workflow

Caption: Crystal Violet Assay Workflow.

3D Architecture Analysis using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the three-dimensional structure of hydrated biofilms without the need for dehydration and fixation, providing insights into thickness, roughness, and the spatial arrangement of cells.[10]

Experimental Protocol

-

Biofilm Growth on Specific Surfaces:

-

Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in flow cells, for 24-48 hours in the presence or absence of this compound.[11]

-

-

Staining:

-

Imaging:

-

Mount the coverslip on a microscope slide.

-

Acquire a series of z-stack images using a confocal laser scanning microscope.[12]

-

-

Image Analysis:

Data Presentation

Quantitative data from CLSM image analysis can be presented as follows:

| Treatment Group | Concentration (µg/mL) | Average Biofilm Thickness (µm) | Roughness Coefficient | Surface Area to Volume Ratio (µm²/µm³) |

| Control (Untreated) | 0 | 45.2 | 0.85 | 0.25 |

| This compound | 50 | 15.8 | 0.32 | 0.68 |

Experimental Workflow

Caption: CLSM Biofilm Analysis Workflow.

High-Resolution Surface Imaging using Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface topography of biofilms, revealing details about cell morphology, cell-cell connections, and the EPS matrix.[1]

Experimental Protocol

-

Biofilm Growth:

-

Grow biofilms on a suitable substrate (e.g., plastic or metal coupons) for 24-48 hours with and without this compound.

-

-

Fixation:

-

Dehydration:

-

Drying:

-

Perform critical point drying using liquid CO2 to prevent structural collapse.[16]

-

-

Coating and Imaging:

Experimental Workflow

Caption: SEM Biofilm Imaging Workflow.

Signaling Pathways in Biofilm Formation

Understanding the signaling pathways that regulate biofilm formation is crucial for developing targeted antibiofilm strategies. Quorum sensing (QS) is a key cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, and it plays a central role in biofilm development.[18] Another important regulatory mechanism involves two-component signal transduction systems (TCS), which enable bacteria to sense and respond to environmental stimuli.[19]

The diagram below illustrates a simplified, generalized signaling pathway for biofilm formation, which could be a target for this compound.

Caption: Generalized Biofilm Signaling Pathway.

References

- 1. Imaging Bacteria and Biofilm by Field Emission Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ibidi.com [ibidi.com]

- 6. mdpi.com [mdpi.com]

- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal violet assay [bio-protocol.org]

- 9. static.igem.org [static.igem.org]

- 10. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]

- 11. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. quantification-of-biofilm-structures-by-the-novel-computer-program-comstat - Ask this paper | Bohrium [bohrium.com]

- 14. [PDF] Quantification of biofilm structures by the novel computer program COMSTAT. | Semantic Scholar [semanticscholar.org]

- 15. Quantitative analysis of biofilm thickness variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]

- 18. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]

Troubleshooting & Optimization

How to dissolve Antibiofilm agent-1 for in vitro assays

This technical support center provides guidance on the dissolution and use of Antibiofilm agent-1 for in vitro assays. Below you will find frequently asked questions, detailed experimental protocols, troubleshooting advice, and visual guides to assist your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility is significantly impacted by the hygroscopic nature of DMSO.[1]

Q2: What is the maximum stock solution concentration I can prepare?

A2: You can prepare a stock solution of up to 100 mg/mL in DMSO.[1] It is recommended to use ultrasonication to facilitate dissolution at this high concentration.[1]

Q3: How should I store the solid compound and the stock solution?

A3: The solid powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

Q4: Is this compound effective against both Gram-positive and Gram-negative bacteria?

A4: this compound is primarily described as an antibacterial agent that inhibits the growth of Gram-positive pathogens.[1][2]

Dissolution and Handling Protocol

This protocol provides a step-by-step guide for the preparation of a stock solution and working solutions of this compound for use in in vitro antibiofilm assays.

Materials:

-

This compound powder

-

Anhydrous, newly opened dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath

-

Vortex mixer

-

Sterile culture medium appropriate for your bacterial strain

-

Pipettes and sterile pipette tips

Protocol for Preparing a 100 mg/mL Stock Solution:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Dissolution:

-

Vortex the solution for 1-2 minutes.

-

Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1] Visually inspect the solution to confirm that no particulates are present.

-

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol for Preparing Working Solutions:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in your sterile culture medium to achieve the desired final concentrations for your in vitro assay.

-

Important: The final concentration of DMSO in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the bacteria or interference with biofilm formation. Perform a vehicle control with the same final concentration of DMSO to account for any solvent effects.

-

Quantitative Data Summary

The following table summarizes the solubility and storage information for this compound.

| Parameter | Value | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Maximum Solubility | 100 mg/mL (241.62 mM) | [1] |

| Dissolution Aid | Ultrasonic bath required | [1] |

| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Compound precipitates out of solution upon dilution in aqueous medium. | The compound has low aqueous solubility, and the concentration in the final medium exceeds its solubility limit. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (while ensuring it remains non-toxic to your bacterial strain). Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.01%) in your medium to improve solubility. |